molecular formula C14H10ClN3O4 B5804446 N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide

N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide

Cat. No. B5804446
M. Wt: 319.70 g/mol
InChI Key: IYSZPCJMYWCGCJ-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide, also known as NB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. NB-1 is a member of the benzamide family of compounds and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1).

Mechanism of Action

N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide works by binding to the catalytic domain of PARP-1, preventing the enzyme from carrying out its normal function of repairing DNA damage. This results in the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide has also been studied for its effects on other biological processes. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and to protect against oxidative stress in neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide is its potency as a PARP-1 inhibitor, which allows for the use of lower concentrations of the compound in experiments. However, N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide is also known to have a relatively short half-life, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide. One area of interest is the development of more potent PARP-1 inhibitors based on the structure of N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide. Additionally, there is ongoing research into the use of PARP inhibitors as a therapeutic approach for other diseases, such as neurodegenerative disorders. Finally, there is interest in investigating the potential of N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide as a radiosensitizer in cancer therapy, as PARP inhibition has been shown to enhance the effects of radiation therapy.

Synthesis Methods

N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to produce 4-chloro-2-nitrobenzoyl chloride. The resulting compound is then reacted with 2-aminobenzamide to produce N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide has been extensively studied for its potential applications in cancer research. PARP-1 is an enzyme that plays a critical role in the repair of DNA damage. Inhibition of PARP-1 has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide has been shown to be a potent PARP-1 inhibitor and has been used in preclinical studies to investigate its efficacy as a cancer therapeutic.

properties

IUPAC Name

N-(2-carbamoylphenyl)-4-chloro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4/c15-8-5-6-10(12(7-8)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSZPCJMYWCGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-4-chloro-2-nitrobenzamide

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